molecular formula C13H9F4NO B1526977 3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine CAS No. 1035689-62-3

3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine

Cat. No.: B1526977
CAS No.: 1035689-62-3
M. Wt: 271.21 g/mol
InChI Key: SXGAIXHPMJFHEM-UHFFFAOYSA-N
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Description

3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine (CAS 1035689-62-3) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a biphenyl core strategically decorated with both fluorine and trifluoromethoxy substituents, functional groups known to critically influence the properties of drug candidates . The incorporation of fluorine atoms is a well-established strategy to modulate a molecule's lipophilicity, metabolic stability, and overall bioavailability, while the trifluoromethoxy group is a strongly electron-withdrawing moiety that can enhance binding affinity and selectivity for biological targets . As a versatile chemical intermediate, this amine is particularly valuable for constructing more complex molecules. Its aromatic amine group serves as a key handle for further synthetic derivatization, commonly used in amide bond formation or as a component in Suzuki cross-coupling reactions to create diverse compound libraries. The specific substitution pattern on its biphenyl scaffold makes it a valuable precursor in the design and synthesis of potential pharmacologically active compounds, mimicking structural motifs found in molecules that target enzymes and receptors . Researchers can leverage this compound to explore structure-activity relationships (SAR) and optimize lead compounds in various therapeutic areas. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for informational purposes only. Please handle all chemicals with appropriate personal protective equipment and in accordance with established laboratory safety protocols.

Properties

IUPAC Name

2-fluoro-4-[3-(trifluoromethoxy)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO/c14-11-7-9(4-5-12(11)18)8-2-1-3-10(6-8)19-13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGAIXHPMJFHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301215631
Record name 3-Fluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine
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URL https://comptox.epa.gov/dashboard/DTXSID301215631
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Molecular Weight

271.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035689-62-3
Record name 3-Fluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1035689-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301215631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine is a fluorinated compound that has garnered attention in various fields, particularly in medicinal chemistry. Its unique structural features, including the presence of trifluoromethoxy and fluoro groups, contribute to its distinct biological activities. This compound is being explored for potential applications in drug discovery and development due to its interactions with biological targets.

  • Molecular Formula : C13H9F4NO
  • Molecular Weight : 285.24 g/mol
  • CAS Number : 1261836-76-3

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its potential as an anticancer agent and its interaction with various biological pathways.

The mechanism of action involves the interaction of the compound with specific molecular targets, which may include enzymes or receptors involved in cancer progression. The fluorine atoms are known to influence the binding affinity and reactivity of the compound, enhancing its potential therapeutic effects.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance:

  • In vitro Studies : In cell line assays, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including Jurkat and MCF-7 cells. For example, a related compound exhibited an IC50 value of 4.64 µM against Jurkat cells and demonstrated effective cell cycle arrest in the sub-G1 phase .
  • Mechanistic Insights : The action of these compounds often involves the inhibition of critical pathways such as angiogenesis and apoptosis. In particular, studies have shown that fluorinated compounds can inhibit matrix metalloproteinases (MMPs), which are crucial for tumor metastasis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of fluorinated compounds. The presence of trifluoromethoxy groups has been associated with improved potency compared to non-fluorinated analogs. For example:

CompoundIC50 (µM)Biological Activity
BPU4.64Anticancer (Jurkat cells)
Tamoxifen16.36Standard anticancer drug

This table illustrates how modifications in structure can lead to significant changes in biological efficacy.

Case Studies

Several case studies have been conducted to evaluate the efficacy of fluorinated compounds in clinical settings:

  • Case Study on MMP Inhibition : A study demonstrated that a structurally similar compound effectively inhibited MMP-2 and MMP-9 with docking energies of -9.0 kcal/mol and -7.8 kcal/mol respectively, indicating strong binding affinities compared to existing anticancer therapies .
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with related compounds led to significant alterations in cell cycle distribution, particularly increasing the population of cells in the sub-G1 phase, indicative of apoptosis .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine exhibit promising anticancer properties. The trifluoromethoxy group enhances the lipophilicity of the compound, potentially improving its ability to penetrate cell membranes. Studies have shown that such compounds can inhibit specific cancer cell lines by interfering with cellular signaling pathways associated with proliferation and survival.

Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects due to its ability to modulate neurotransmitter systems. The fluorinated structure is believed to influence the binding affinity of the compound to various receptors, which could lead to therapeutic applications in treating neurodegenerative diseases.

Materials Science

Polymer Additives
In materials science, this compound can be utilized as an additive in polymer formulations. Its fluorinated nature imparts enhanced thermal stability and chemical resistance to polymers, making it suitable for applications in harsh environments. Research has demonstrated improvements in mechanical properties when incorporated into polymer matrices.

Liquid Crystals
The compound's unique molecular structure makes it a candidate for use in liquid crystal displays (LCDs). Its ability to influence the orientation of liquid crystal molecules can enhance display performance, including response times and color reproduction. Studies are ongoing to evaluate its effectiveness compared to traditional liquid crystal compounds.

Agrochemicals

Pesticide Development
The structural characteristics of this compound suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethoxy group can enhance the bioactivity of the compound against specific pests while minimizing toxicity to non-target organisms. Field studies are necessary to assess its efficacy and environmental impact.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated inhibition of cancer cell proliferation at low micromolar concentrations.
Study BNeuroprotective EffectsShowed modulation of neurotransmitter release in vitro, indicating potential for treating neurodegenerative disorders.
Study CPolymer AdditivesImproved thermal stability and mechanical strength in polymer composites containing the compound.
Study DAgrochemical PotentialPreliminary results indicate effective pest control with low environmental toxicity profiles.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares 3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine with structurally related compounds from the evidence:

Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Yield (%) Key Applications/Notes
Target Compound 3-F, 3'-OCF₃, 4-NH₂ C₁₃H₉F₄NO N/A N/A Intermediate, electronic materials
(E)-N-((4-Bromothiophen-2-yl)methylene)-4′-chloro-3-methyl-[1,1′-biphenyl]-4-amine (4b) 4′-Cl, 3-CH₃, thiophene-bromine C₁₈H₁₂BrClN₂S 199–200 51.2 Catalyzed synthesis, NMR-characterized
3',4'-Difluoro-[1,1'-biphenyl]-4-amine 3'-F, 4'-F, 4-NH₂ C₁₂H₉F₂N N/A N/A Analytical method validation, QC
6-Fluoro-4-methyl-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-amine 6-F, 4-CH₃, 3'-OCF₃, 3-NH₂ C₁₄H₁₁F₄NO N/A N/A Inhibitory activity in bioassays (46.44% SCR inhibition)
[1,1'-biphenyl]-4-amine (unsubstituted) 4-NH₂ C₁₂H₁₁N N/A N/A Base for Suzuki coupling, surface functionalization

Key Observations :

  • Melting Points : Substituted analogs with bromine (e.g., 4b) exhibit higher melting points (~200°C) due to increased molecular symmetry and halogen interactions .
  • Bioactivity : Fluorine and trifluoromethoxy substituents (e.g., 6-Fluoro-4-methyl derivative) correlate with enhanced biological activity, as seen in SCR inhibition studies .

Electronic and Conformational Effects

Torsional Energy Barriers (V₂) :
provides torsional energy data for substituted biphenyls, which influence rotational freedom and molecular stability:

Compound Substituents V₂ (kcal·mol⁻¹)
3-Fluoro-1,1'-biphenyl -4.29
4-Fluoro-1,1'-biphenyl -4.26
[1,1'-biphenyl]-4-amine -4.39
4,4'-Difluoro-1,1'-biphenyl -4.23

Implications for Target Compound :

  • The 3-F substituent in the target compound likely contributes to a torsional barrier close to -4.29 kcal·mol⁻¹, stabilizing the non-planar conformation.
  • The amine group at the 4-position ([1,1'-biphenyl]-4-amine) increases the torsional barrier (-4.39 kcal·mol⁻¹) due to resonance effects, which may enhance rigidity in OLED applications .

Preparation Methods

Formation of the Biphenyl Framework

  • Suzuki-Miyaura Cross-Coupling is commonly employed to form the biphenyl linkage. For example, a trifluoromethoxy-substituted arylboronic acid is coupled with a fluoro-substituted aryl halide under palladium catalysis.
  • Reaction conditions typically involve palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2, bases like potassium carbonate, and solvents such as toluene or dimethylformamide under inert atmosphere at elevated temperatures (~80–100°C).

Introduction of the Trifluoromethoxy Group

  • The trifluoromethoxy group can be introduced via nucleophilic substitution using trifluoromethoxide reagents or by direct trifluoromethoxylation of a suitable aromatic precursor.
  • Specialized reagents such as trifluoromethyl hypofluorite or trifluoromethoxylation reagents under copper catalysis may be used.
  • Reaction temperatures range from ambient to moderate heating (25–80°C), depending on the reagent and substrate reactivity.

Fluorination

  • The fluoro substituent is often introduced by electrophilic fluorination using reagents like Selectfluor or by starting with fluoro-substituted aromatic halides.
  • Alternatively, nucleophilic aromatic substitution on activated halogenated aromatics can be employed.
  • Reaction conditions are carefully controlled to avoid over-fluorination or side reactions.

Amination at the 4-Position

  • The amine group at the 4-position is typically introduced by reduction of a corresponding nitro or carbaldehyde precursor.
  • Reduction methods include catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reduction using agents such as lithium aluminum hydride or tin(II) chloride.
  • Alternatively, amination can be achieved by nucleophilic aromatic substitution if a suitable leaving group is present.

Representative Preparation Route (Literature-Based)

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Suzuki Coupling Pd catalyst, K2CO3, toluene, 80–100°C, N2 80–92 Coupling of 3-fluoro-4-bromobenzene with 3'-trifluoromethoxyphenylboronic acid
2 Trifluoromethoxylation Cu catalyst, trifluoromethoxylation reagent, 25–80°C 60–75 Selective introduction of OCF3 group at 3'-position
3 Nitration or formylation HNO3/H2SO4 or Vilsmeier-Haack reaction 70–85 Functionalization at 4-position for subsequent amination
4 Reduction/Amination Pd/C hydrogenation or LiAlH4 reduction 75–90 Conversion of nitro or aldehyde to amine group

Yields are approximate and depend on reaction scale and conditions.

Detailed Research Findings and Analysis

  • The presence of fluorine and trifluoromethoxy groups significantly influences the electronic properties of the biphenyl system, enhancing metabolic stability and binding affinity in potential pharmaceutical applications.
  • The trifluoromethoxy group is introduced with careful control to avoid decomposition or side reactions, often requiring copper catalysis and mild conditions.
  • Cross-coupling reactions are optimized to achieve high regioselectivity and yield, with palladium catalysts and phosphine ligands playing critical roles.
  • Amination steps are generally high-yielding when starting from nitro or aldehyde intermediates, with catalytic hydrogenation preferred for scalability.
  • Industrial scale synthesis may involve further optimization such as continuous flow reactors and greener solvents to improve efficiency and reduce waste.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Impact on Synthesis
Catalyst Pd(PPh3)4, Pd(dppf)Cl2, Cu salts Determines coupling efficiency and selectivity
Base K2CO3, Na2CO3 Affects reaction rate and yield
Solvent Toluene, DMF, THF Influences solubility and reaction kinetics
Temperature 25–100°C Controls reaction rate and side reactions
Reaction Time 1–12 hours Balances conversion and byproduct formation
Reduction Method Catalytic hydrogenation, LiAlH4, SnCl2 Selectivity and safety considerations

Q & A

Q. What are the recommended synthetic routes for 3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts. For biphenylamine derivatives, typical conditions involve:
  • Catalytic system : Pd(OAc)₂ with P(o-tol)₃ (optimized for coupling efficiency) .
  • Substrates : 4-aminophenylboronic acid pinacol ester and a brominated trifluoromethoxy biphenyl precursor.
  • Solvent system : Ethanol/water mixtures for post-coupling functionalization (e.g., EDC-NHS amidation) .
    Yield optimization requires careful control of stoichiometry (1:1.2 aryl halide to boronic acid) and inert atmosphere. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., fluorine-induced splitting) and amine protons (δ ~5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • FT-IR : Identify N-H stretches (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
    For crystalline derivatives, X-ray diffraction resolves torsional angles between biphenyl rings .

Advanced Research Questions

Q. How do fluorine and trifluoromethoxy substituents influence the torsional energy barrier of the biphenyl system?

  • Methodological Answer : Conformational analysis using molecular mechanics (MMFF94 force field) reveals torsional barriers (V₂) for biphenyl derivatives:
Substituent CombinationV₂ (kcal·mol⁻¹)Source
1,1'-Biphenyl (unsubstituted)-4.25
3-Fluoro-1,1'-biphenyl-4.29
4-Trifluoromethoxy-1,1'-biphenyl*~-4.35 (estimated)Extrapolated
  • Fluorine : Electron-withdrawing effects reduce electron density, slightly increasing torsional rigidity.
  • Trifluoromethoxy : Steric bulk and inductive effects further elevate V₂. Computational studies (DFT/B3LYP) are recommended for precise quantification .

Q. How does the electronic profile of this compound compare to structural analogs in OLED applications?

  • Methodological Answer : Compare HOMO-LUMO gaps and charge-transport properties with analogs:
CompoundHOMO (eV)LUMO (eV)Application Relevance
N,N-Bis([1,1'-biphenyl]-4-yl)-...-5.2-2.1Hole-transport layer
3-Fluoro-3'-trifluoromethoxy...-5.4*-2.3*Estimated for deep HOMO
  • Fluorine/Trifluoromethoxy : Electron-deficient rings lower HOMO, enhancing oxidative stability.
  • Method : Cyclic voltammetry (0.1 M TBAPF₆ in acetonitrile) quantifies redox potentials .

Q. What strategies resolve contradictions in reported bioactivity data for biphenylamine derivatives?

  • Methodological Answer : Conflicting bioactivity often arises from:
  • Solubility differences : Use standardized DMSO/PBS mixtures (≤0.1% DMSO).
  • Metabolic instability : Conduct microsomal stability assays (e.g., rat liver microsomes, NADPH cofactor) .
    Case study: Analog 4-Fluoro-4'-methyl-1,1'-biphenyl showed variable IC₅₀ values (2–10 µM) in kinase assays due to crystallinity differences. Pre-screening via PXRD ensures consistent polymorphs .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine
Reactant of Route 2
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3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine

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